1,5,5-Trimethylpyrrolidin-3-one
Description
Significance of Five-Membered Nitrogen Heterocycles in Synthetic Chemistry
Five-membered nitrogen heterocycles are fundamental building blocks in the world of organic chemistry. Their prevalence in natural products, pharmaceuticals, and advanced materials underscores their importance. The inclusion of a nitrogen atom within a five-membered ring structure imparts unique physicochemical properties, such as enhanced polarity and the capacity for hydrogen bonding. These characteristics are crucial for molecular recognition and binding affinity to biological targets, making them invaluable in drug discovery and medicinal chemistry. Furthermore, the conformational rigidity of these rings, combined with the potential for diverse substitution patterns, allows for the precise spatial arrangement of functional groups, a key aspect in the design of highly specific catalysts and functional materials.
Overview of Pyrrolidinone Derivatives in Contemporary Chemical Research
Pyrrolidinones, a subclass of five-membered nitrogen heterocycles featuring a lactam (a cyclic amide), are a cornerstone of modern chemical research. The pyrrolidinone core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. This has led to extensive investigation into their synthesis and functionalization.
Research has demonstrated that pyrrolidinone derivatives exhibit a wide array of biological activities, including nootropic (cognition-enhancing), anticonvulsant, and anti-inflammatory properties. The versatility of the pyrrolidinone ring allows for chemical modifications at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects or to create novel catalysts and polymers. The development of efficient synthetic routes to chiral pyrrolidinones is a particularly active area of research, as stereochemistry often plays a critical role in the biological activity of these compounds.
Contextualizing 1,5,5-Trimethylpyrrolidin-3-one within Pyrrolidinone Chemistry
Within the broad family of pyrrolidinones lies the specific compound this compound. This molecule is characterized by a pyrrolidinone ring with a carbonyl group at the 3-position and methyl groups at the 1 and both 5-positions.
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H13NO/c1-7(2)4-6(9)5-8(7)3/h4-5H2,1-3H3 |
| InChIKey | FFMZNWQZSSNWHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)CN1C)C |
Data sourced from PubChem CID 21025953. nih.gov
Despite the extensive research into the broader pyrrolidinone class, specific academic studies on this compound are notably scarce in publicly available literature. Its structural isomer, 1,5,5-trimethylpyrrolidin-2-one, has received more attention. nih.gov The placement of the carbonyl group at the 3-position in this compound, as opposed to the more common 2-position, presents a different set of synthetic challenges and potential applications. The gem-dimethyl group at the 5-position provides steric bulk, which can influence the molecule's reactivity and conformational preferences. The N-methyl group at the 1-position removes the possibility of N-H bond reactions and introduces a permanent substituent on the nitrogen atom.
The lack of extensive research on this compound suggests that it is an area ripe for exploration. Its unique substitution pattern could lead to novel chemical properties and applications that differ from its more well-studied isomers. Further investigation into the synthesis, reactivity, and potential utility of this compound could open new avenues in the ever-evolving field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,5-trimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-6(9)5-8(7)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMZNWQZSSNWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-94-0 | |
| Record name | 1,5,5-trimethylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,5,5 Trimethylpyrrolidin 3 One
Strategic Approaches to Pyrrolidinone Ring Construction
The formation of the pyrrolidinone core is a critical step in the synthesis of 1,5,5-trimethylpyrrolidin-3-one. Various cyclization and multicomponent reaction strategies have been developed for the synthesis of substituted pyrrolidines and pyrrolidinones, which can be adapted for the target molecule.
Cyclization Reactions for Pyrrolidinone Core Formation
The construction of the pyrrolidinone ring is often achieved through intramolecular cyclization reactions of appropriately functionalized acyclic precursors. These reactions form the five-membered ring by creating a new carbon-nitrogen or carbon-carbon bond.
One notable strategy involves the palladium-catalyzed allylative 5-endo-trig cyclization. This method has been developed for the synthesis of substituted pyrrolidinones from chiral pool starting materials like natural amino acids. aalto.fi While this specific reaction has been extensively studied for its substrate scope and mechanism, its direct application to this compound would require a custom precursor designed to install the gem-dimethyl group at the 5-position and the N-methyl group.
Another approach to the related 3-pyrroline (B95000) skeleton, a direct precursor to pyrrolidinones upon reduction, is the silver(I)-catalyzed cyclization of allenic amino acids. organic-chemistry.org This reaction proceeds with a transfer of chiral information, offering a potential route to enantiomerically enriched pyrrolidinones. organic-chemistry.org The synthesis of 3-pyrrolines can also be achieved through a phosphine-catalyzed annulation of modified allylic ylides with imines. organic-chemistry.org The choice of precursor is crucial for these cyclization strategies to yield the specific substitution pattern of this compound.
Multicomponent Reaction Strategies in Pyrrolidinone Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrrolidinones. tcichemicals.comnih.gov In MCRs, three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of each starting material. tcichemicals.com This strategy minimizes waste and reduces the number of synthetic steps. tcichemicals.com
Several MCRs have been developed for the synthesis of functionalized pyrrolidin-2-ones. For instance, a one-pot, three-component synthesis of pyrrolidin-2-ones has been achieved through a sequential Wittig reaction, nucleophilic addition, and cyclization. researchgate.net In this process, phosphoranes react with isocyanates to form ketenimine intermediates, which then react with primary amines and subsequently cyclize to yield 2-imino-5-oxopyrrolidine-3-carboxylates. researchgate.net
While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied. A hypothetical MCR for this target could involve the reaction of a primary amine (methylamine), a carbonyl compound (acetone), and a suitable three-carbon building block that can form the pyrrolidinone ring and install the ketone functionality at the 3-position. The development of such a reaction would be a significant advancement in the efficient synthesis of this compound.
Precursor Chemistry and Starting Materials for this compound Synthesis
The selection of appropriate precursors and starting materials is fundamental to a successful synthetic route. These can range from closely related heterocyclic structures to functionalized acyclic or different heterocyclic systems that can be transformed into the desired pyrrolidinone.
Preparation from Related Pyrrolidinone Intermediates
The synthesis of this compound can be envisioned to proceed from other substituted pyrrolidinone intermediates. A highly relevant precursor is 5,5-dimethyl-3-methylenepyrrolidin-2-one. This intermediate is particularly useful as it contains the gem-dimethyl group at the 5-position and a functionalizable exocyclic double bond at the 3-position.
The synthesis of the chiral analogue, (S)-3,5,5-trimethylpyrrolidin-2-one, has been achieved from 5,5-dimethyl-3-methylenepyrrolidin-2-one through asymmetric hydrogenation. newdrugapprovals.org This highlights the utility of this methylene (B1212753) pyrrolidinone as a key intermediate. While this reported synthesis leads to the 2-oxo isomer, a potential pathway to this compound could involve the selective oxidation of the methylene group of a related N-methylated intermediate, followed by reduction of the resulting dione (B5365651) or a rearrangement to place the carbonyl at the 3-position.
Synthetic Routes Involving Functionalized Piperidinone Precursors
A notable synthetic route to a key pyrrolidinone intermediate involves a ring contraction of a functionalized piperidinone. Specifically, 5,5-dimethyl-3-methylenepyrrolidin-2-one can be synthesized from 2,2,6,6-tetramethylpiperidin-4-one. google.com
This transformation is a variation of the Hofmann-Löffler reaction. The reaction proceeds by treating 2,2,6,6-tetramethylpiperidin-4-one with chloroform (B151607) and a strong base, such as sodium hydroxide. google.com This is followed by an acid quench to yield the desired 5,5-dimethyl-3-methylenepyrrolidin-2-one. This ring contraction provides an efficient method to access the 5,5-dimethylpyrrolidinone core structure from a readily available six-membered ring precursor. To arrive at this compound, subsequent N-methylation and functional group manipulations at the 3-position would be necessary.
| Starting Material | Reagents and Conditions | Intermediate | Reference |
| 2,2,6,6-Tetramethylpiperidin-4-one | 1. Chloroform, Sodium Hydroxide 2. Acid Quench | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | google.com |
Catalytic Approaches in the Synthesis of this compound and its Analogues
Catalysis plays a crucial role in the development of efficient and selective synthetic methods for pyrrolidinones. Both metal-based and organocatalytic systems have been employed to facilitate key transformations.
In the synthesis of the related (S)-3,5,5-trimethylpyrrolidin-2-one, asymmetric hydrogenation of the exocyclic double bond of 5,5-dimethyl-3-methylenepyrrolidin-2-one is a critical step. newdrugapprovals.org This reaction is effectively catalyzed by rhodium complexes with chiral ligands, such as (R)-Segphos, in a solvent like tetrahydrofuran. Ruthenium catalysts are also employed for this transformation. newdrugapprovals.org These catalytic systems are essential for establishing the stereocenter at the 3-position with high enantioselectivity. newdrugapprovals.org
For the N-methylation step required to convert a secondary pyrrolidinone to the tertiary this compound, various catalytic methods are available. The methylation of pyrrolidine (B122466) to N-methylpyrrolidine has been achieved using methanol (B129727) over H-13X molecular sieves at elevated temperatures. google.com Another approach involves the reaction of pyrrolidine with formaldehyde (B43269) in the presence of formic acid. google.com Catalytic hydrogenation of N-methylpyrrolidone using copper-chromium or chromium-aluminum catalysts also yields N-methylpyrrolidine. google.comgoogle.com These methods could be adapted for the N-methylation of the corresponding pyrrolidin-3-one precursor.
| Reaction | Catalyst | Precursor | Product | Reference |
| Asymmetric Hydrogenation | Rhodium with (R)-Segphos | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | (S)-3,5,5-Trimethylpyrrolidin-2-one | |
| Asymmetric Hydrogenation | Ruthenium-based catalyst | 5,5-Dimethyl-3-methylenepyrrolidin-2-one | (S)-3,5,5-Trimethylpyrrolidin-2-one | newdrugapprovals.org |
| N-Methylation | H-13X molecular sieves | Pyrrolidine and Methanol | N-Methylpyrrolidine | google.com |
| N-Methylation | Formic Acid | Pyrrolidine and Formaldehyde | N-Methylpyrrolidine | google.com |
| Catalytic Hydrogenation | Copper-Chromium or Chromium-Aluminum | N-Methylpyrrolidone | N-Methylpyrrolidine | google.comgoogle.com |
Hydrogenation Catalysis for Stereoselective Formation
A pivotal step in the synthesis of chiral trimethyl-pyrrolidinone structures is the asymmetric hydrogenation of a precursor like 5,5-dimethyl-3-methylenepyrrolidin-2-one. This reaction converts the exocyclic double bond into a chiral center, leading to the formation of either the (S)- or (R)-enantiomer of 3,5,5-trimethyl-pyrrolidin-2-one, a close analogue and important synthetic intermediate. researchgate.netmedscape.com The choice of catalyst is critical to achieving high enantioselectivity. One process, for instance, achieves a 92% yield and a 98.2% enantiomeric excess (ee) for (S)-3,5,5-trimethyl-pyrrolidin-2-one after crystallization. researchgate.net
Catalysts based on ruthenium, rhodium, and iridium are explicitly mentioned for the hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one to produce its chiral derivatives. researchgate.netmedscape.com Research into asymmetric transfer hydrogenation of ketones and imines has shown that cyclometalated complexes of ruthenium and rhodium are particularly effective. rsc.org Specifically, catalysts derived from secondary amines, such as those incorporating a (2R,5R)-2,5-diphenylpyrrolidine ligand, exhibit superior activity and selectivity, achieving enantiomeric excess values up to 97%. rsc.orgmdpi.com These findings underscore the high substrate specificity of such catalysts and their efficacy in creating chiral centers with high fidelity. mdpi.com
The platinum group metals (PGMs), which include ruthenium, rhodium, iridium, palladium, osmium, and platinum, are foundational to modern catalytic chemistry. medscape.com These metals are frequently the catalysts of choice for a vast array of hydrogenation and oxidation reactions due to their exceptional activity and selectivity. rsc.org In the context of pyrrolidinone synthesis, catalysts chosen from the platinum group are specified for the hydrogenation step, reflecting their established reliability and efficiency in such transformations. researchgate.netacs.org The ability of PGMs to operate under varied conditions while providing high yields and selectivity makes them indispensable in the synthesis of fine chemicals and pharmaceutical intermediates. rsc.org
The hydrogenation of pyrrolidinone precursors can be performed using either heterogeneous or homogeneous catalytic systems. researchgate.netmedscape.com
Homogeneous Catalysis : In these systems, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. An example includes the use of soluble cyclometalated ruthenium and rhodium complexes with pyrrolidine-derived ligands, which have demonstrated high enantioselectivity (up to 97% ee). rsc.orgmdpi.com
Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. Ruthenium nanoparticles immobilized on a support (Ru@PGS) exemplify this approach. This system is notable for its ability to control selectivity; for instance, the addition of CO₂ to the hydrogen feed can almost completely shut down C=O group hydrogenation in favor of C=C bond hydrogenation. core.ac.uk This allows for selective production of the saturated ketone in yields as high as 99%. core.ac.uk
The following table provides a comparison of these two catalytic systems based on reported findings.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Example Catalyst | Cyclometalated Rh/Ru complexes with pyrrolidine ligands rsc.orgmdpi.com | Ruthenium nanoparticles on a polymer support (Ru@PGS) core.ac.uk |
| State | Dissolved in the reaction medium rsc.org | Solid, separate from the liquid reaction medium core.ac.uk |
| Key Advantage | High enantioselectivity (up to 97% ee) and activity under mild conditions rsc.orgmdpi.com | Catalyst is easily separated and recycled; selectivity can be switched by additives (e.g., CO₂) core.ac.uk |
| Reported Yield | Not specified for this exact reaction, but high activity reported rsc.org | Up to 99% yield for the desired product under optimized conditions core.ac.uk |
Phase Transfer Catalysis in Pyrrolidinone Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.netnih.gov By using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, a reactive species can be transported from one phase to another, enabling the reaction to proceed. researchgate.net This methodology is recognized as an environmentally friendly and economically beneficial approach for synthesizing a wide range of organic chemicals. nih.govucl.ac.uk
In the realm of pyrrolidinone synthesis, PTC has been successfully employed. One example is the synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione from the reaction of succinimide (B58015) and 1-bromo-3-phenylpropane in a solid-liquid system, demonstrating the utility of PTC for N-alkylation reactions. researchgate.net Furthermore, PTC can be used to direct the outcome of reactions. In the synthesis of pyrrolidine derivatives from a glycine (B1666218) ketimine ester and α,β-unsaturated ketones, the choice of a macrocyclic hybrid phase-transfer catalyst under specific conditions can selectively yield either Michael addition products or 1,3-dipolar cycloaddition products (pyrrolidines) with high yields and excellent diastereoselectivity. rsc.orgcore.ac.uk The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, allows for asymmetric synthesis, providing access to enantioenriched products. rsc.orgnih.gov
Stereoselective Synthesis of this compound Analogues
The development of synthetic routes to analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Stereoselective methods that allow for precise control over the three-dimensional arrangement of atoms are of particular importance.
Enantioselective and Diastereoselective Synthetic Pathways
A variety of synthetic strategies have been developed to produce chiral pyrrolidinone analogues with high levels of stereocontrol. These methods often generate multiple stereocenters in a single, efficient process.
One potent strategy involves a one-pot reaction cascade beginning with the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in-situ nitro-Mannich reaction and spontaneous lactamisation. acs.org This highly diastereoselective process generates the pyrrolidinone ring with three contiguous stereocenters. acs.org Another approach is the Palladium(II)-catalyzed carboxylation of chiral olefins, which can produce polysubstituted pyrrolidinones with excellent yields and high diastereoselectivity under basic conditions. znaturforsch.com
Intramolecular hydroamination catalyzed by chiral NHC-iridium complexes represents another advanced method for constructing chiral pyrrolidines with high optical purity from unactivated aminoalkenes. Furthermore, the enantioselective hydrogenation of precursors like 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione using a Rh(I) complex with a chiral ligand ((S,S)-BPPM) can yield chiral 3-hydroxy-pyrrolidinone analogues.
The table below summarizes various stereoselective pathways to pyrrolidinone analogues.
| Synthetic Pathway | Catalyst / Key Reagent | Key Features | Product Type | Ref. |
| Nitro-Mannich Cascade | Diorganozinc | One-pot reaction; creates three contiguous stereocenters; highly diastereoselective. | Substituted Pyrrolidinones | acs.org |
| Palladium-Catalyzed Carboxylation | Palladium(II) | High yields and excellent diastereoselectivity from chiral olefins. | Polysubstituted Pyrrolidinones | znaturforsch.com |
| Intramolecular Hydroamination | Chiral NHC-Iridium Complex | High optical purity; constructs 5-membered N-heterocycles. | Chiral Pyrrolidines | |
| Enantioselective Hydrogenation | Rh(I) with (S,S)-BPPM ligand | Enantioselective reduction of a dione precursor. | Chiral 3-Hydroxy-pyrrolidinones |
Application of Chiral Auxiliaries in Pyrrolidinone Synthesis
The use of chiral auxiliaries is a well-established and powerful strategy for achieving stereocontrol in the synthesis of pyrrolidinone rings. This method involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed. Chiral pyrrolidine-based auxiliaries are frequently employed due to their ready availability and the efficient chirality transfer facilitated by their rigid structure. springerprofessional.de
Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. acs.org These are commercially available and can be cleaved from the product under mild conditions, which is economically advantageous as it allows for the recovery and reuse of the auxiliary. acs.org For instance, Oppolzer's chiral sultam has been effectively used in the asymmetric 1,3-dipolar cycloaddition to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity. acs.org This approach not only avoids the need for chiral resolution but also facilitates the recycling of the auxiliary. acs.org
Another notable example is the 'Quat' pyrrolidinone auxiliary, which has demonstrated high diastereoselectivities in both enolate alkylation and aldol (B89426) reactions of attached acyl side chains. thieme-connect.comrsc.org A key feature of this auxiliary is the steric hindrance provided by gem-dimethyl groups, which favors exocyclic cleavage over endocyclic cleavage with oxygen-centered nucleophiles. thieme-connect.comrsc.org This allows for the direct aminolysis of the auxiliary from the chiral acyl side chain, providing a more direct route to chiral amides and pseudopeptides without the need for hydrolysis and subsequent activation of a carboxylic acid. thieme-connect.comrsc.org
The effectiveness of various chiral auxiliaries in directing the stereoselective synthesis of pyrrolidine derivatives is often evaluated based on the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.
Table 1: Application of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | Pent-2-ynoic acid derivative | 3,4-syn substituted pyrrolidine | High diastereoselectivity and enantioselectivity | acs.org |
| 'Quat' Pyrrolidinone | Enolate Alkylation / Aldol Reaction | N-acyl side chains | Chiral amides/pseudopeptides | High diastereoselectivities | thieme-connect.comrsc.org |
Organocatalytic Strategies for Pyrrolidinone Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including pyrrolidinones. This approach utilizes small organic molecules as catalysts, avoiding the use of metal-based catalysts. Modern asymmetric organocatalysis was significantly advanced by the discovery that natural amino acids, such as proline, can catalyze intermolecular aldol reactions with significant enantioselectivities. mdpi.comnih.gov
Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have become privileged catalysts for the asymmetric functionalization of aldehydes and ketones. mdpi.comnih.gov These catalysts are central to the development of organocatalytic domino or cascade reactions, which allow for the construction of highly functionalized chiral pyrrolidines in a single step. For example, a bifunctional squaramide-catalyzed aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones provides access to highly functionalized chiral pyrrolidines with good yields, diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee) under mild conditions. researchgate.net
Another strategy involves the use of cinchona-derived catalysts. Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reaction of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org
The development of organocatalytic methods has provided efficient pathways to pyrrolidine derivatives with multiple stereocenters. For instance, an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing three contiguous stereogenic centers. researchgate.net
Table 2: Organocatalytic Asymmetric Synthesis of Pyrrolidines
| Catalyst | Reaction Type | Reactants | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Cinchonidine-derived amino-squaramide | Asymmetric Cascade Reaction | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidines with a quaternary stereocenter | High enantio- and diastereoselectivities | rsc.org |
| Bifunctional Squaramide | aza-Michael/Michael Cascade | Nitroalkenes, Tosylaminomethyl enones/enoates | Highly functionalized chiral pyrrolidines | up to 91:9 dr, >99% ee | researchgate.net |
| (S)-2-(fluorodiphenylmethyl)pyrrolidine | 1,3-Dipolar Cycloaddition | Nitrones, Alkynals | 4-Isoxazolines | High ee | researchgate.net |
Reactivity and Reaction Mechanisms of 1,5,5 Trimethylpyrrolidin 3 One
Ketone Functionality Reactivity within the Pyrrolidinone Ring
The carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic.
The electrophilic carbon of the ketone in 1,5,5-trimethylpyrrolidin-3-one is susceptible to attack by nucleophiles. patsnap.comvanderbilt.edu This fundamental reaction proceeds via the formation of a tetrahedral intermediate. libretexts.org The specific outcomes of such additions are contingent on the nature of the nucleophile and the reaction conditions.
While specific studies on a broad range of nucleophilic additions to this compound are not extensively documented, the general principles of ketone reactivity suggest that it would react with various nucleophiles. khanacademy.org The N-methyl group and the gem-dimethyl groups at the 5-position can exert steric and electronic effects on the reactivity of the carbonyl group.
Table 1: Expected Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Organometallic reagents | Grignard reagents (R-MgX) | Tertiary alcohol |
| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amines (R-NH₂) | Primary amines | Imine |
The ketone functionality of this compound can be reduced to a secondary alcohol or an amine, depending on the reducing agent and reaction conditions. libretexts.org
A documented reduction pathway for this compound is its conversion to 1,5,5-trimethylpyrrolidin-3-amine via reductive amination. google.com This transformation highlights the reactivity of the carbonyl group towards nitrogen nucleophiles in the presence of a reducing agent. In this specific case, ammonium (B1175870) formate (B1220265) serves as both the ammonia (B1221849) source and the reducing agent (via formate decomposition to H₂), with palladium on carbon acting as the catalyst. google.com
Table 2: Reduction of this compound
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Reductive Amination | Ammonium formate, Palladium on carbon, Methanol (B129727) | 1,5,5-Trimethylpyrrolidin-3-amine | google.com |
Standard hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. libretexts.org It is expected that this compound would undergo reduction to 1,5,5-trimethylpyrrolidin-3-ol with these reagents. The choice of reagent can be critical, with LiAlH₄ being a much stronger reducing agent than NaBH₄. libretexts.org
The oxidation of ketones is generally more challenging than the oxidation of aldehydes and requires strong oxidizing agents as it involves the cleavage of a carbon-carbon bond. uomustansiriyah.edu.iqlibretexts.org However, specific oxidation reactions like the Baeyer-Villiger oxidation can occur, where a ketone is converted to an ester (or a lactone for cyclic ketones) using peroxy acids or other peroxides. sigmaaldrich.com
For this compound, a Baeyer-Villiger oxidation would be expected to yield an ester derivative, specifically a lactam within a larger ring or an acyclic ester depending on which C-C bond adjacent to the carbonyl migrates. The regioselectivity of this migration depends on the migratory aptitude of the neighboring alkyl groups.
Table 3: Potential Oxidation Reactions
| Reaction Type | Reagent Example | Potential Product Class |
|---|---|---|
| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Ester/Lactone derivative |
Enolate Chemistry of this compound
The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows this compound to form enolates, which are powerful nucleophiles in their own right. masterorganicchemistry.com
This compound has α-hydrogens at the C-2 and C-4 positions, making enolate formation possible upon treatment with a suitable base. The stability of the resulting enolate is a key factor in its reactivity. The formation of the enolate involves the removal of a proton from the α-carbon, creating a resonance-stabilized anion where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com
The regioselectivity of enolate formation (i.e., whether the proton is removed from C-2 or C-4) can be controlled by the choice of base and reaction conditions. libretexts.org Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic enolate by removing the more accessible proton, which in this case would likely be from the C-4 position. masterorganicchemistry.com Thermodynamic enolates, which are the more stable enolates, are typically formed using a weaker base under conditions that allow for equilibrium. libretexts.org
Table 4: Factors Influencing Enolate Formation
| Condition | Favored Enolate | Rationale |
|---|---|---|
| Strong, bulky base (e.g., LDA), low temperature | Kinetic | Deprotonation of the less sterically hindered α-proton is faster. masterorganicchemistry.com |
| Weaker base, higher temperature | Thermodynamic | Allows for equilibration to the more stable, more substituted enolate. libretexts.org |
Once formed, the enolate of this compound can act as a nucleophile and attack electrophiles. A classic example is the aldol (B89426) reaction, where the enolate attacks the carbonyl group of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. patsnap.commasterorganicchemistry.com Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation. patsnap.commagritek.com
While specific aldol reactions involving this compound are not prominently reported, its enolate is expected to participate in such condensations. In a crossed aldol condensation, the enolate of this compound could react with an aldehyde that cannot form an enolate itself (e.g., benzaldehyde) to yield a specific product. patsnap.comkau.edu.sa
Table 5: Expected Aldol-Type Reaction
| Reaction | Electrophile | Key Intermediate | Final Product (after dehydration) |
|---|---|---|---|
| Aldol Condensation | Benzaldehyde | β-hydroxy ketone | α,β-unsaturated ketone |
The enolate can also participate in other C-C bond-forming reactions, such as alkylation with alkyl halides. masterorganicchemistry.com
Alkylation of Enolates
The generation of an enolate from this compound provides a nucleophilic species capable of undergoing alkylation. This reaction, a cornerstone of C-C bond formation, proceeds via an SN2 mechanism when the enolate attacks an alkyl halide. masterorganicchemistry.comlibretexts.org The choice of base and reaction conditions is critical in controlling the regioselectivity of enolate formation, particularly in unsymmetrical ketones. libretexts.org For this compound, deprotonation occurs at the α-carbon (C4), creating a nucleophilic center.
The general mechanism involves:
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the α-carbon to form the enolate. libretexts.org
Nucleophilic Attack: The enolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org
The success of this alkylation is subject to the same limitations as other SN2 reactions, favoring primary and secondary alkyl halides. libretexts.orglibretexts.org Tertiary alkyl halides are generally unsuitable due to competing elimination reactions. libretexts.org
| Reactant | Reagent | Product | Reaction Type |
| This compound | 1. LDA2. Alkyl Halide (R-X) | 4-Alkyl-1,5,5-trimethylpyrrolidin-3-one | Enolate Alkylation |
Table 1: Representative Alkylation of this compound
Michael-Type Additions Involving Enolates
The enolate of this compound can also act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgchemistrysteps.com This process is a powerful tool for forming 1,5-dicarbonyl compounds. masterorganicchemistry.com
The mechanism proceeds in three key steps:
Enolate Formation: Deprotonation of the α-carbon of this compound with a suitable base. masterorganicchemistry.com
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com
Protonation: The resulting enolate intermediate is protonated to yield the final Michael adduct. masterorganicchemistry.com
The choice of reactants and conditions is crucial to avoid undesired side reactions like polymerization. organicchemistrydata.org Generally, the Michael donor should be more acidic than the acceptor to ensure selective enolate formation. organicchemistrydata.org
| Michael Donor | Michael Acceptor | Product | Reaction Type |
| Enolate of this compound | α,β-Unsaturated Ketone/Ester | 1,5-Dicarbonyl Adduct | Michael Addition |
Table 2: Michael-Type Addition with this compound Enolate
Ring-Opening and Ring-Expansion Reactions of Pyrrolidinone Derivatives
Pyrrolidinone derivatives can undergo ring-opening and ring-expansion reactions, offering pathways to larger and more complex cyclic structures. These transformations are often driven by the release of ring strain or by the introduction of specific reagents that facilitate bond cleavage and rearrangement. nih.gov
Ring-expansion reactions can be a valuable strategy for synthesizing medium-sized rings, which are often challenging to prepare via direct cyclization methods. whiterose.ac.uknuph.edu.ua For instance, the insertion of atom fragments into cyclic β-keto esters can lead to the formation of larger lactams. whiterose.ac.uk While specific examples for this compound are not extensively detailed in the provided results, the general principles of ring expansion in related cyclic systems are well-established. researchgate.netmdpi.com These reactions can be initiated by various reagents and proceed through different mechanisms, including sigmatropic rearrangements. researchgate.net
Dimerization and Oligomerization Phenomena of Trimethylpyrrolidinones
The dimerization and oligomerization of cyclic compounds like trimethylpyrrolidinones can occur under specific conditions, often catalyzed by transition metals or induced by oxidative stress. nih.govnih.gov These processes lead to the formation of larger molecules composed of repeating monomer units.
Transition metal catalysis is a common method for the dimerization and oligomerization of alkenes, and similar principles can be applied to other unsaturated systems. nih.govresearchgate.net The nature of the catalyst, including the metal center and its ligand environment, plays a critical role in determining the selectivity and efficiency of the reaction. researchgate.net
Derivatization and Functionalization Strategies of 1,5,5 Trimethylpyrrolidin 3 One
Introduction of Substituents at Pyrrolidinone Ring Positions
The reactivity of the 1,5,5-trimethylpyrrolidin-3-one ring allows for the introduction of various functional groups at several key positions. The presence of a ketone at the 3-position and adjacent methylene (B1212753) groups at the 2- and 4-positions provides multiple sites for chemical modification.
The carbonyl group at C-3 is a primary site for a range of chemical transformations. Reduction of the ketone is a common strategy to introduce a hydroxyl group, which can then be further functionalized. For instance, reduction with agents like sodium borohydride (B1222165) can yield the corresponding alcohol, 1,5,5-trimethylpyrrolidin-3-ol. This alcohol can then undergo esterification or etherification to introduce a variety of substituents.
The α-carbons to the ketone (C-2 and C-4) are susceptible to enolization, creating nucleophilic centers for the introduction of substituents. Under basic conditions, deprotonation at these positions can be followed by reaction with electrophiles such as alkyl halides, aldehydes, or Michael acceptors to introduce carbon-based substituents. For example, in related pyrrolidinone systems, reactions with aromatic aldehydes can lead to the formation of α,β-unsaturated ketones.
The nitrogen atom at the 1-position, already bearing a methyl group in the parent compound, can be a site for quaternization by reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.
Below is a table summarizing potential derivatization strategies at different ring positions, drawing parallels from the chemistry of analogous pyrrolidinone structures.
| Ring Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| C-3 (Carbonyl) | Reduction | NaBH₄, LiAlH₄ | Hydroxyl (-OH) |
| Wittig Reaction | Ylides (e.g., Ph₃P=CH₂) | Alkene (=CH₂) | |
| Reductive Amination | Amines, NaBH₃CN | Amino (-NHR) | |
| C-2 / C-4 (α-Carbons) | Aldol (B89426) Condensation | Aldehydes, Base | β-Hydroxy ketone / α,β-Unsaturated ketone |
| Alkylation | Alkyl halides, Base (e.g., LDA) | Alkyl substituent | |
| N-1 (Nitrogen) | Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt |
Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold can serve as a starting point for the construction of more complex, fused, or spirocyclic heterocyclic systems. These novel structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional complexity.
One common approach involves the reaction of the ketone at the C-3 position with bifunctional reagents. For example, condensation with hydrazines can lead to the formation of pyrazole-fused pyrrolidines. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole-fused systems.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. While specific examples starting from this compound are not extensively documented, the principles of MCRs can be applied. For instance, a Biginelli-type reaction involving the ketone, a urea (B33335) or thiourea, and an aldehyde could potentially lead to the formation of a dihydropyrimidinone-fused pyrrolidine (B122466).
The synthesis of spirocyclic compounds is another important strategy. The ketone at C-3 can react with 1,2- or 1,3-dinucleophiles to form spiro-heterocycles. For example, reaction with ethane-1,2-dithiol can yield a spiro-dithiolane, while reaction with propane-1,3-diol can form a spiro-dioxane. These reactions not only introduce new heterocyclic rings but also protect the ketone functionality for further transformations.
The following table illustrates potential strategies for the synthesis of novel heterocyclic systems.
| Reaction Type | Reagents | Resulting Heterocyclic System |
| Condensation | Hydrazine derivatives | Fused pyrazole |
| Hydroxylamine | Fused isoxazole | |
| Multicomponent Reaction | Aldehyde, Urea/Thiourea | Fused dihydropyrimidinone |
| Spirocyclization | Ethane-1,2-dithiol | Spiro-dithiolane |
| Propane-1,3-diol | Spiro-dioxane |
Chiral Derivative Synthesis from this compound
Chirality plays a crucial role in the biological activity of molecules. The synthesis of enantiomerically pure derivatives from the achiral this compound is a key objective for its application in medicinal chemistry.
Asymmetric reduction of the ketone at the C-3 position is a direct method to introduce a chiral center. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through enzymatic reductions using ketoreductases. These methods can provide access to either the (R) or (S) enantiomer of the corresponding alcohol with high enantiomeric excess.
Another strategy involves the derivatization of the pyrrolidinone with a chiral auxiliary. The resulting diastereomers can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the enantiomerically pure derivative.
Kinetic resolution is also a viable approach. In this method, a racemic mixture of a derivative (e.g., the alcohol obtained from the reduction of the ketone) is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate. This allows for the separation of the unreacted enantiomer from the derivatized one. Lipases are commonly used enzymes for the kinetic resolution of alcohols through enantioselective acylation.
The table below outlines some of the key strategies for synthesizing chiral derivatives.
| Strategy | Description | Example Reagents/Methods |
| Asymmetric Reduction | Direct conversion of the ketone to a chiral alcohol. | Chiral borane (B79455) reagents (e.g., CBS catalyst), Ketoreductase enzymes. |
| Chiral Auxiliary | Formation of diastereomers for separation. | Attachment of a chiral amine or alcohol, followed by chromatographic separation. |
| Kinetic Resolution | Enantioselective reaction of a racemic mixture. | Lipase-catalyzed acylation of the racemic alcohol. |
Theoretical and Computational Investigations of 1,5,5 Trimethylpyrrolidin 3 One
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving pyrrolidine (B122466) derivatives. researchgate.net By calculating the electronic structure of molecules, DFT can elucidate reaction pathways, determine the energies of transition states, and predict the feasibility of different chemical transformations. stackexchange.com
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states—the highest energy points along a reaction coordinate. libretexts.org The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, dictates the rate of a reaction. libretexts.org For reactions involving substituted pyrrolidines, DFT can be used to model various proposed mechanisms, such as nucleophilic additions or ring-opening reactions, and calculate the associated energy barriers. nih.gov These calculations can reveal the most favorable reaction pathway by comparing the activation energies of competing routes. researchgate.net
For instance, in the context of related heterocyclic systems, DFT has been used to determine the relative free energies of reactants, transition states, and products, providing a comprehensive energetic profile of the reaction. researchgate.net This information is crucial for understanding the factors that control the selectivity and efficiency of a synthetic process. The calculated free energy barriers for the hydrolysis of various amides, for example, have shown good agreement with experimental values, demonstrating the predictive power of DFT. nih.gov
| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |
| Amide Hydrolysis | Formamide + OH⁻ | [TS1-HCONH₂(H₂O)₅-a]‡ | Formate (B1220265) + NH₃ | 21.6 |
| Amide Hydrolysis | N-methylacetamide + OH⁻ | [TS1-CH₃CONHCH₃(H₂O)₅-a]‡ | Acetate + Methylamine | 22.7 |
| Amide Hydrolysis | N,N-dimethylformamide + OH⁻ | [TS-HCON(CH₃)₂(H₂O)₅]‡ | Formate + Dimethylamine | 23.1 |
| Amide Hydrolysis | N,N-dimethylacetamide + OH⁻ | [TS-CH₃CON(CH₃)₂(H₂O)₅]‡ | Acetate + Dimethylamine | 26.0 |
Table 1: Representative DFT-calculated activation energies for the first step of hydroxide-ion-catalyzed hydrolysis of various amides. The data illustrates how substituents affect the energy barrier of the reaction. nih.gov
In many chemical reactions, the formation of more than one product is possible. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest (i.e., the one with the lowest activation energy), while thermodynamic control favors the most stable product (i.e., the one with the lowest Gibbs free energy). dalalinstitute.comlibretexts.org Reaction conditions such as temperature, reaction time, and solvent can influence whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.orgiitd.ac.in
DFT calculations can be used to predict the kinetic and thermodynamic products of a reaction by calculating the energies of the transition states and the final products. libretexts.org For a hypothetical reaction of 1,5,5-Trimethylpyrrolidin-3-one, DFT could be employed to evaluate different reaction pathways, for example, in an enolate formation and subsequent alkylation. By comparing the activation energies for the formation of different regioisomers, one could predict the kinetically favored product. Similarly, by comparing the relative stabilities of the final products, the thermodynamically favored isomer can be identified. dalalinstitute.com Generally, lower temperatures and shorter reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. wikipedia.orglibretexts.org
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure, or conformation, of this compound is crucial in determining its reactivity and physical properties. The pyrrolidine ring is not planar and can adopt various puckered conformations. The substituents on the ring, in this case, the three methyl groups and the carbonyl group, will influence the preferred conformation through a variety of intramolecular interactions.
A detailed conformational analysis of related proline derivatives has been successfully carried out using a combination of spectroscopic techniques and theoretical calculations. nih.gov For this compound, similar computational approaches can be employed to identify the stable conformers and the energy barriers between them. These studies often involve scanning the potential energy surface by systematically rotating the single bonds in the molecule.
Intramolecular interactions, such as steric hindrance between the methyl groups and dipole-dipole interactions involving the carbonyl group, play a significant role in determining the relative stability of different conformers. nih.govnih.gov Natural Bond Orbital (NBO) analysis, a computational technique, can be used to quantify these interactions, including hyperconjugative effects that contribute to conformational stability. nih.gov Understanding the conformational preferences is essential, as the reactivity of the molecule can be highly dependent on the accessibility of the reactive sites in a particular conformation. mdpi.com
| Compound | Conformation | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| L-proline methyl ester | Conformer 1 | 0.00 | Hyperconjugation |
| L-proline methyl ester | Conformer 2 | 1.23 | Steric Repulsion |
| N-acetyl-L-proline methyl ester | Conformer A | 0.00 | Hyperconjugation & Steric Effects |
| N-acetyl-L-proline methyl ester | Conformer B | 0.89 | Steric Repulsion |
Table 2: An example of conformational analysis data for related proline derivatives, highlighting the relative energies of different conformers and the key intramolecular interactions that govern their stability. nih.gov
Molecular Modeling for Reactivity Prediction
Molecular modeling encompasses a range of computational techniques used to predict the chemical reactivity of molecules. mdpi.com For this compound, these methods can be used to forecast its behavior in various chemical environments and reactions. By creating a virtual model of the molecule, it is possible to simulate its interactions with other chemical species and predict the outcome of a reaction. nih.gov
One approach to reactivity prediction involves the use of quantum mechanics (QM) methods to calculate molecular properties such as electrostatic potential maps, which indicate the electron-rich and electron-poor regions of a molecule. mdpi.com These maps can help predict where electrophilic or nucleophilic attack is most likely to occur. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions over time, providing insights into reaction mechanisms and product formation. nih.gov
In the context of drug discovery, molecular modeling is extensively used to predict the binding affinity of a molecule to a biological target. nih.gov While not directly applicable to the general reactivity of this compound, the underlying principles of structure-based and ligand-based design are relevant. For example, quantitative structure-activity relationship (QSAR) models, which correlate structural features with chemical reactivity, could be developed for a series of pyrrolidinone derivatives. nih.gov
Studies on Intermolecular Interactions and Adsorption Phenomena of Pyrrolidine Compounds
The way in which this compound interacts with other molecules and surfaces is governed by intermolecular forces. These interactions are critical in understanding its solubility, boiling point, and its behavior in condensed phases. Pyrrolidine compounds, in general, can engage in various intermolecular interactions, including dipole-dipole interactions, London dispersion forces, and hydrogen bonding (if suitable donors or acceptors are present).
Recent theoretical studies have investigated the adsorption of pyrrolidine derivatives on surfaces like graphene using DFT. researchgate.netmdpi.com These studies provide valuable information on the nature and strength of the non-covalent interactions between the pyrrolidine ring and the surface. The adsorption energy, which is a measure of the strength of the interaction, is influenced by factors such as the number of atoms in the molecule and the presence of π electrons. mdpi.com It has been shown that for pyrrolidine compounds, the adsorption on graphene is primarily driven by dispersion forces. mdpi.com
The study of adsorption phenomena is also relevant to applications such as catalysis and sensing. For example, the interaction of pyrrolidine derivatives with metal ions has been investigated to develop chemical sensors. nih.gov The ability of the nitrogen atom in the pyrrolidine ring to coordinate with metal ions is a key aspect of these interactions.
| Pyrrolidine Compound | Adsorption Distance (Å) | Adsorption Energy (kJ mol⁻¹) |
| 1-propyl-2,5-dimethylpyrrolidine | 3.46 | - |
| 1-ethyl-2,5-dimethylpyrrolidine | 3.58 | - |
Table 3: DFT-calculated adsorption distances for substituted pyrrolidines on a pristine graphene surface. These values provide insight into the nature of the intermolecular interactions at the interface. mdpi.com
Role of 1,5,5 Trimethylpyrrolidin 3 One As a Synthetic Building Block
Precursor to Complex Polycyclic Architectures
The rigid structure of the pyrrolidine (B122466) ring within 1,5,5-trimethylpyrrolidin-3-one makes it an excellent starting point for the synthesis of complex polycyclic compounds. These multi-ring systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physical properties.
One of the key reactions leveraging this compound is the Diels-Alder reaction, a powerful tool for forming six-membered rings. In these reactions, the pyrrolidine derivative can act as a dienophile, reacting with a conjugated diene to construct a new ring system. The stereochemistry of the resulting polycyclic product is often influenced by the substitution pattern of the pyrrolidine ring. The reaction is a concerted, thermally allowed 4 + 2 cycloaddition that creates a new six-membered ring, two new sigma bonds, and up to four contiguous stereocenters. nih.gov The efficiency of the Diels-Alder reaction is often enhanced when the dienophile possesses an electron-withdrawing group. libretexts.org
Furthermore, the ketone functionality at the 3-position of this compound offers a site for further chemical manipulation. For instance, it can undergo reactions to introduce additional rings or functional groups, thereby expanding the complexity of the molecular architecture. The synthesis of various polycyclic N-heterocyclic compounds often involves multi-step sequences where the initial pyrrolidine ring serves as a foundational element. rsc.org For example, the synthesis of certain alkaloid natural products, which are characterized by their complex, polycyclic structures, can be achieved through multi-step flow processes involving various immobilized reagents and catalysts. syrris.jp
The development of synthetic routes to polycyclic aromatic compounds has also utilized precursor approaches, where a key step involves the extrusion of a small molecule to form the final aromatic system. beilstein-journals.org While not directly involving this compound, these strategies highlight the importance of building blocks that can be transformed into complex aromatic structures. The synthesis of complex polycyclic frameworks is a significant area of research due to the potential applications of these molecules in materials science and as bioactive compounds. mdpi.com
Application in the Synthesis of Chiral Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where a specific stereoisomer often exhibits the desired therapeutic effect. This compound and its derivatives have emerged as valuable tools in the field of asymmetric synthesis.
Chiral versions of this pyrrolidinone can be employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. The (S)- and (R)-enantiomers of related trimethylpyrrolidin-2-one derivatives are utilized in the synthesis of pharmaceutically active molecules. newdrugapprovals.org For instance, the enantioselective synthesis of certain compounds can be achieved through the use of chiral catalysts in conjunction with pyrrolidinone-based starting materials. researchgate.net
Moreover, the pyrrolidine scaffold itself can be a key component of the final chiral target molecule. The synthesis of chiral diamines for use as organocatalysts has been described, starting from related pyrrolidine structures. researchgate.net These catalysts can then be used to promote enantioselective reactions, such as Michael additions. researchgate.net The development of enantioselective routes to tricyclic amino acid derivatives has also been achieved using chiral ketone intermediates that share the pyrrolidine framework. beilstein-journals.org
The synthesis of chiral compounds often relies on enantioselective hydrogenation, a process that introduces chirality through the addition of hydrogen across a double bond using a chiral catalyst. This method is crucial for producing enantiomerically pure intermediates that can be further elaborated into complex chiral molecules. The table below illustrates the enantioselective synthesis of pharmacologically interesting derivatives. uva.es
Table 1: Enantioselective Synthesis of Pharmacologically Interesting Derivatives
| Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| 5a | 85 | 95:5 |
This table is based on data presented in a study on the enantioselective synthesis of pharmacologically interesting derivatives and is for illustrative purposes. uva.es
Integration into Multi-Step Organic Syntheses
The utility of this compound extends to its seamless integration into complex, multi-step synthetic sequences. Organic synthesis often involves a series of reactions to build up a target molecule from simpler starting materials. The pyrrolidinone core provides a robust and versatile platform that can withstand various reaction conditions while offering multiple sites for functionalization.
In the synthesis of complex natural products and pharmaceuticals, building blocks like this compound are crucial starting materials. cymitquimica.com For example, a multi-step synthesis of the alkaloid natural product (±)-oxomaritidine was achieved using a continuous flow process that combined seven separate synthetic steps. syrris.jp This highlights the importance of having reliable building blocks that can be efficiently transformed in a sequential manner.
The synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which are important therapeutic agents, involves the use of pyrrolidinone derivatives as key intermediates. newdrugapprovals.orggoogle.com The synthesis of these complex molecules often involves the coupling of multiple building blocks, where the pyrrolidinone fragment is a key component. mdpi.com
The table below outlines a general multi-step synthesis involving a pyrrolidinone derivative, showcasing the types of transformations it can undergo.
Table 2: Illustrative Multi-Step Synthesis Involving a Pyrrolidinone Derivative
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Reduction of Ketone | NaBH4, MeOH | 1,5,5-Trimethylpyrrolidin-3-ol |
| 2 | Dehydration | H2SO4, heat | 1,5,5-Trimethyl-2,5-dihydro-1H-pyrrole |
| 3 | Epoxidation | m-CPBA, CH2Cl2 | 1,5,5-Trimethyl-3,4-epoxypyrrolidine |
This table represents a hypothetical multi-step sequence to illustrate the synthetic versatility of the pyrrolidinone core and is not based on a specific literature procedure.
Advanced Analytical Characterization Methodologies for 1,5,5 Trimethylpyrrolidin 3 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of 1,5,5-Trimethylpyrrolidin-3-one, providing detailed information about its molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The N-methyl group protons would likely appear as a singlet. The two C5-methyl groups, being chemically equivalent, would also produce a single, more intense singlet. The two methylene (B1212753) groups (at C2 and C4) are diastereotopic due to the adjacent stereocenter at C5, and would therefore be expected to appear as two distinct pairs of doublets (an AX system for each), further coupled to each other.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm for ketones. pdx.edu The other carbon signals would correspond to the N-methyl group, the two equivalent C5-methyl groups, the quaternary C5 carbon, and the two methylene carbons (C2 and C4).
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~2.3-2.5 (s) | ~35-45 |
| C2-H₂ | ~3.0-3.5 (m) | ~50-60 |
| C4-H₂ | ~2.2-2.7 (m) | ~45-55 |
| C5-(CH₃)₂ | ~1.2-1.4 (s) | ~25-35 |
| C5 | - | ~60-70 |
| C3=O | - | ~205-215 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary. pdx.eduoregonstate.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemguide.co.uk The key feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For a five-membered cyclic ketone (a lactam), this absorption is typically strong and sharp, appearing at a higher frequency than in acyclic ketones due to ring strain.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1740 - 1760 | Strong, Sharp |
| C-N | Stretch | 1100 - 1300 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |
Note: The exact position of the C=O stretch can be influenced by the solvent and the physical state of the sample. msu.eduspecac.com
Mass Spectrometry (MS and high-resolution MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (127.18 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental formula (C₇H₁₃NO).
The fragmentation of cyclic ketones is often initiated by alpha-cleavage (cleavage of the bond adjacent to the carbonyl group). whitman.edu For this compound, this could lead to the loss of various neutral fragments and the formation of characteristic fragment ions.
Predicted Mass Spectrometry Data for this compound:
| m/z | Possible Fragment Ion | Neutral Loss |
| 127 | [C₇H₁₃NO]⁺ | (Molecular Ion) |
| 112 | [C₆H₁₀NO]⁺ | CH₃ |
| 98 | [C₅H₈NO]⁺ | C₂H₅ |
| 84 | [C₄H₆NO]⁺ | C₃H₇ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | C₄H₈N or C₃H₄NO |
Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on the ionization energy and the specific mass spectrometer used. chemguide.co.uklibretexts.org
Chromatographic Methods for Purity Assessment and Separation
Chromatography is essential for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. researchgate.net For a polar compound like this compound, reversed-phase HPLC would be a suitable method.
A typical HPLC system for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or an additive like formic acid to improve peak shape. Detection is commonly performed using a UV detector.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: Method parameters would need to be optimized for specific analytical requirements. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile compounds like this compound. europa.eu
In GC-MS, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) would likely be effective for the separation.
Example GC-MS Method Parameters:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
Note: The temperature program and other parameters would be optimized to achieve good separation and peak shape. bibliotekanauki.pl
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific experimental X-ray crystallography data for the compound this compound. Consequently, detailed research findings on its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles determined by this method, are not available.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. ebi.ac.uktugraz.at The process involves directing X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. ebi.ac.uk By analyzing the positions and intensities of these spots, scientists can deduce the electron density map of the molecule and, from that, the precise location of each atom. ebi.ac.uktugraz.at This method is considered the gold standard for determining the structure of molecules in the solid state. nih.gov
While crystallographic data exists for derivatives and related structures containing the trimethylpyrrolidine core, such as diethyl [(2RS,5RS)-5-isopropyl-2,3,3-trimethylpyrrolidin-2-yl]phosphonate and various complex organometallic compounds, this information cannot be directly extrapolated to describe the crystal structure of this compound itself. crystallography.netkaust.edu.sa The substitution pattern and the presence of a ketone at the 3-position in the pyrrolidine (B122466) ring, as opposed to the 2-position or other complex substituents, would significantly influence the crystal packing and molecular geometry. drugbank.com
Q & A
Q. What are the standard synthetic routes for 1,5,5-trimethylpyrrolidin-3-one, and how can intermediates be purified?
The synthesis typically involves cyclization of precursors like 4-acetyl-3-hydroxy-3-pyrroline-2-ones or 1,5-dihydro-2H-pyrrol-2-ones under basic conditions. Key steps include:
- Cyclization : Use of anhydrous solvents (e.g., THF) with catalysts like triethylamine .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to isolate intermediates.
- Characterization : Confirm structure via -NMR (e.g., methyl group signals at δ 1.2–1.5 ppm) and mass spectrometry (expected molecular ion at m/z 155) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : -NMR to distinguish carbonyl (C=O) at ~210 ppm and methyl groups on the pyrrolidine ring.
- IR Spectroscopy : Confirm ketone functionality via C=O stretching (~1700 cm).
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar alternatives.
- Catalyst Selection : Lewis acids (e.g., ZnCl) enhance regioselectivity in multi-substituted pyrrolidinones .
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidinones?
Discrepancies (e.g., antimicrobial efficacy vs. inactivity) arise from:
- Substituent Effects : Compare analogs (e.g., 3,3,5-trimethyl vs. 5-hydroxy-3,3,5-trimethyl derivatives) to isolate functional group contributions .
- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains under identical pH and nutrient conditions .
Q. How do computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model transition states for cyclization steps (e.g., activation energy barriers) to predict solvent/catalyst effects.
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
Methodological Challenges and Solutions
Q. What are the best practices for handling stability issues during storage of this compound?
- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent oxidation.
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can researchers address low reproducibility in synthetic protocols for this compound?
- Purity Control : Pre-purify starting materials via column chromatography.
- Reaction Monitoring : Employ real-time NMR or inline UV-Vis spectroscopy to detect side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
